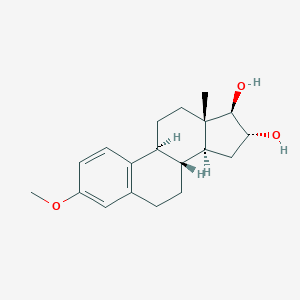![molecular formula C16H17NO4S B073981 Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate CAS No. 1233-56-3](/img/structure/B73981.png)
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, highlighting methodologies that could be applicable to Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate, involves multi-step chemical processes. For instance, the synthesis of complex sulfonamides through the double reduction of cyclic sulfonamide precursors has been demonstrated, which could provide insights into the synthesis strategy for the target compound (Evans, 2007).
Molecular Structure Analysis
The molecular structure of closely related compounds has been thoroughly investigated using techniques like single-crystal X-ray diffraction. Such studies offer deep insights into the atomic arrangement and spatial configuration, which are crucial for understanding the chemical behavior of Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate. For example, the single crystal X-ray structure analysis of a similar sulfonamide compound provided detailed geometric parameters, which can be useful for comparative analysis (Ramazani et al., 2011).
Chemical Reactions and Properties
The reactivity and functional group transformations of sulfonamide compounds, including those similar to Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate, have been explored through various chemical reactions. These studies shed light on the compound's reactivity patterns and potential for undergoing chemical transformations, enhancing its utility in organic synthesis (Kato et al., 2010).
Aplicaciones Científicas De Investigación
- Summary of the Application: The compound is used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives, which have been found to have dual antimicrobial and anti-inflammatory activities .
- Methods of Application: The compounds were synthesized and then assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities . A molecular modeling study was also conducted for some compounds into the COX-2 active site .
- Results or Outcomes: Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose . Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . Compounds 9a–c were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .
Propiedades
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYIDMOVZKCDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



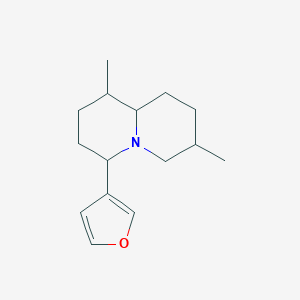


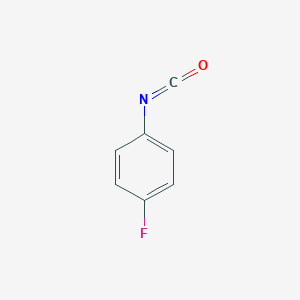


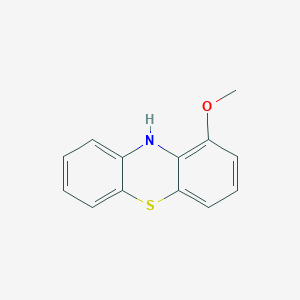
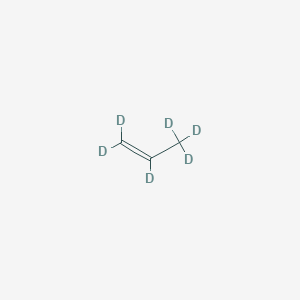
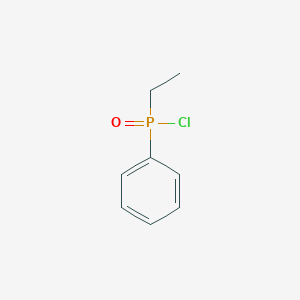

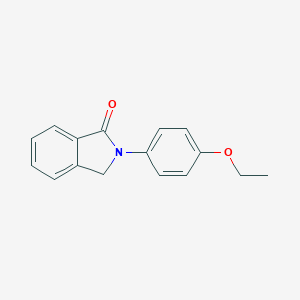
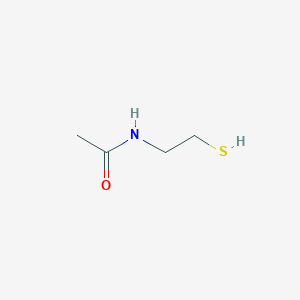
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
